1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure features a 4,5-dihydro-1H-pyrazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with a 4-methylphenyl group. The 1-position is further functionalized with a 2-(quinazolin-4-ylsulfanyl)acetyl group. The incorporation of a quinazoline moiety—a scaffold known for kinase inhibition and antitumor properties—suggests enhanced bioactivity compared to simpler pyrazoline derivatives.
Properties
IUPAC Name |
1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-quinazolin-4-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-16-8-10-17(11-9-16)21-13-20(22-7-4-12-30-22)27-28(21)23(29)14-31-24-18-5-2-3-6-19(18)25-15-26-24/h2-12,15,21H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHUNLKAKYJZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and quinazoline groups. Common reagents used in these reactions include hydrazines, aldehydes, and various sulfur-containing compounds. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one:
General Information
- This compound is a complex organic molecule featuring a pyrazole ring, a thiophene ring, and a quinazoline moiety.
- Such structures are of interest in medicinal chemistry because of their potential biological activities.
Potential Applications
- Preliminary studies suggest that this compound could exhibit anticancer activity.
- Pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells.
- The compound may interact with enzymes or receptors, potentially modulating their activity.
- The pyrazole and quinazoline rings are known to interact with various proteins, potentially inhibiting their function or altering their signaling pathways.
Synthesis
- The synthesis of this compound typically involves multi-step organic reactions.
- The process may start with the preparation of the pyrazole ring, followed by the introduction of the thiophene and quinazoline groups.
- Common reagents used in these reactions include hydrazines, aldehydes, and various sulfur-containing compounds.
- Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing.
Additional context on pyrazole derivatives
Mechanism of Action
The mechanism of action of 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole and quinazoline rings are known to interact with various proteins, potentially inhibiting their function or altering their signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural variations and inferred biological activities of the target compound and related pyrazolines:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance antibacterial and antifungal activities, as seen in the 4-chlorophenyl derivative.
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and may modulate CNS activity, as inferred from methoxy- and methyl-substituted analogs.
- Heterocyclic Moieties :
- The quinazolin-4-ylsulfanyl group in the target compound is structurally distinct from piperidinyl or acetyl groups in analogs.
- Benzothiazole -containing pyrazolines exhibit antitumor activity, likely due to intercalation with DNA.
Synthetic Pathways :
- Most analogs are synthesized via chalcone-hydrazine cyclocondensation. For example, the 4-methoxyphenyl derivative in was prepared using lithium bis(trimethylsilyl)amide as a base. The target compound likely follows a similar route, with quinazoline-4-thiol as a nucleophile.
Crystallographic Data :
- While the target compound lacks reported crystal structures, analogs like 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one have been characterized using SHELXL, confirming planar pyrazoline rings and dihedral angles critical for intermolecular interactions.
Research Findings and Implications
- Antimicrobial Potential: The 4-chlorophenyl and 4-methoxyphenyl derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL). The thiophen-2-yl group in the target compound may enhance Gram-negative activity due to increased lipophilicity.
- Anticancer Activity : Quinazoline-containing compounds, such as those in , inhibit EGFR kinase (IC₅₀: 0.2–1.0 µM). The target compound’s quinazolinylsulfanyl group may confer similar potency.
- Structural Stability : Pyrazolines with bulky substituents (e.g., propan-2-ylphenyl) exhibit enhanced thermal stability, as evidenced by melting points >200°C.
Biological Activity
The compound 1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(quinazolin-4-ylsulfanyl)ethan-1-one has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of . The structure features a pyrazole ring, a thiophene moiety, and a quinazoline derivative, which contribute to its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The presence of the quinazoline moiety may enhance these effects by modulating inflammatory pathways.
3. Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity. Pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways . Further investigation is needed to elucidate its specific effects on different cancer cell lines.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer progression.
- Receptor Interaction: Binding studies indicate potential interactions with receptors implicated in pain and inflammation pathways .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Case Study 1: Antimicrobial Efficacy
A study analyzed the antimicrobial efficacy of pyrazole derivatives against fungal pathogens. Compounds similar to the target compound showed enhanced antifungal activity compared to standard treatments, suggesting a promising avenue for further research .
Case Study 2: Anti-inflammatory Effects
Research demonstrated that specific pyrazole derivatives could significantly reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6, highlighting their potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Pyrazole Derivative A | Contains pyrazole and thiophene | Antimicrobial, anti-inflammatory |
| Quinazoline Derivative B | Contains quinazoline ring | Anticancer, enzyme inhibition |
| Thiophene Derivative C | Focuses on thiophene chemistry | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
